molecular formula C12H16FNO3 B2690322 Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate CAS No. 1292211-10-9

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate

Cat. No.: B2690322
CAS No.: 1292211-10-9
M. Wt: 241.262
InChI Key: XBCSBHFBCUXUIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate with potassium carbonate in isopropylamide at 60°C for 6 hours . The reaction mixture is then purified by column chromatography to obtain the target compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar reaction conditions as those used in laboratory synthesis, scaled up for industrial applications. This typically includes the use of large-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with ethyl 5-bromopentanoate in the presence of potassium carbonate yields ethyl 5-(2-((tert-butoxycarbonylamino)methyl)-5-fluorophenoxy)pentanoate .

Scientific Research Applications

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action for tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is unique due to the presence of both the tert-butyl carbamate and the fluorine atom, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[(4-fluoro-2-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCSBHFBCUXUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 2-(benzyloxy)-4-fluorobenzylcarbamate (Example 14; 9 mmol) in EtOH (80 ml) and ethyl acetate (240 ml) was treated with 1 atm of hydrogen at 25° C. over 10% Pd/C (0.4 gr) for 24 hours. The catalyst was removed by filtration through celite, washed with EtOH and the filtrate was concentrated to afford the title compound (2.2 g) as a yellow solid.
Name
tert-butyl 2-(benzyloxy)-4-fluorobenzylcarbamate
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

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